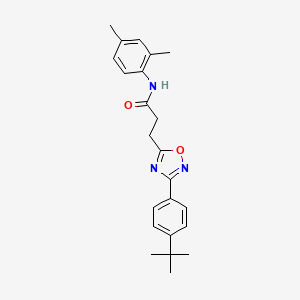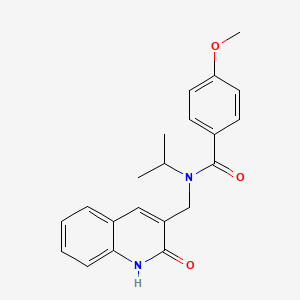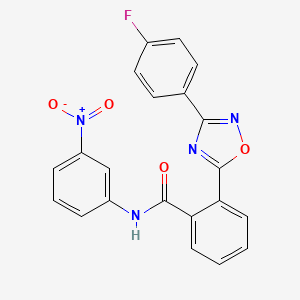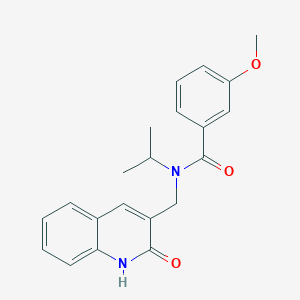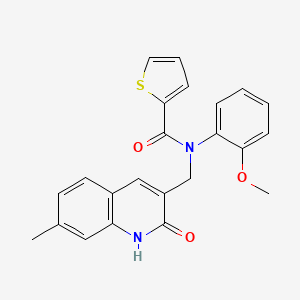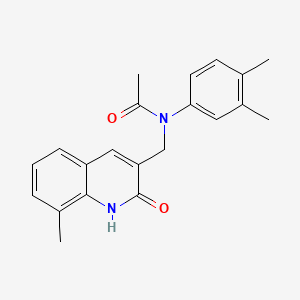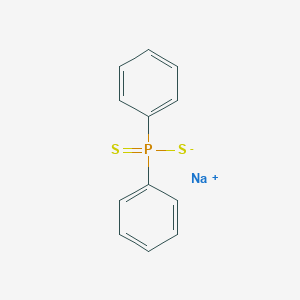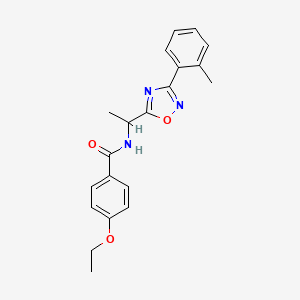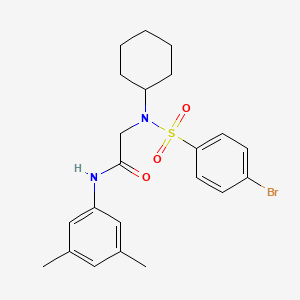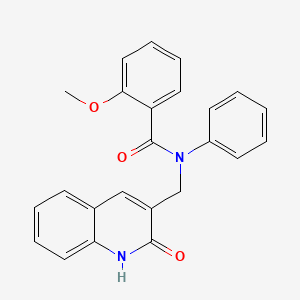
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Quinoline, a key component of the compound, is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . The specific molecular structure of “N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide” is not available in the search results.Chemical Reactions Analysis
Quinoline, being a weak tertiary base, forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions . Specific chemical reactions involving “N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-phenylbenzamide” are not found in the search results.Applications De Recherche Scientifique
Antimalarial Activity
Quinoline derivatives have been found to exhibit antimalarial activity . They are used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . They have been found to inhibit the growth of cancer cells and have been used in the development of new therapeutic agents .
Antibacterial Activity
Quinoline derivatives have demonstrated antibacterial activity against various Gram-positive and Gram-negative microbial species . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Antifungal Activity
Quinoline derivatives have been found to have antifungal activity . They can inhibit the growth of fungi, making them potentially useful in the treatment of fungal infections .
Anti-Inflammatory Activity
Quinoline derivatives have shown anti-inflammatory effects . They can be used in the treatment of inflammatory conditions such as arthritis and other inflammatory diseases .
Analgesic Activity
Quinoline derivatives have been found to have analgesic (pain-relieving) activities . They can be used in the management of pain in various conditions .
Cardiovascular Activity
Quinoline derivatives have shown potential in the treatment of cardiovascular diseases . They can be used in the management of conditions such as hypertension and heart disease .
Central Nervous System Activity
Quinoline derivatives have shown potential in the treatment of conditions related to the central nervous system . They can be used in the management of conditions such as depression, anxiety, and other mental health disorders .
Propriétés
IUPAC Name |
2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-29-22-14-8-6-12-20(22)24(28)26(19-10-3-2-4-11-19)16-18-15-17-9-5-7-13-21(17)25-23(18)27/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFONZTPYPSKGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


